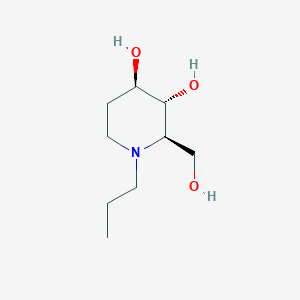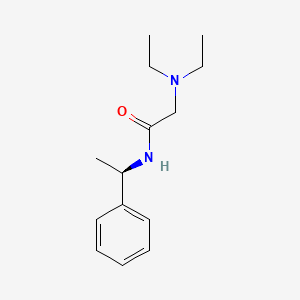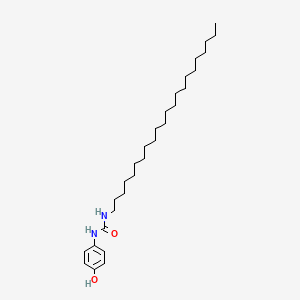![molecular formula C37H45NO2Sn B14174498 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline CAS No. 928343-58-2](/img/structure/B14174498.png)
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a stannyl group attached to an aniline derivative, making it a significant compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline typically involves the reaction of aniline with tris(2-methyl-2-phenylpropyl)stannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using advanced techniques such as recrystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The stannyl group in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents under an inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The stannyl group plays a crucial role in modulating the compound’s activity by facilitating its binding to specific sites on the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)phenol
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)benzene
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)toluidine
Comparison: Compared to its similar compounds, 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline exhibits unique properties due to the presence of the aniline group. This structural difference imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
928343-58-2 |
|---|---|
Formule moléculaire |
C37H45NO2Sn |
Poids moléculaire |
654.5 g/mol |
Nom IUPAC |
tris(2-methyl-2-phenylpropyl)stannyl 4-aminobenzoate |
InChI |
InChI=1S/3C10H13.C7H7NO2.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;8-6-3-1-5(2-4-6)7(9)10;/h3*4-8H,1H2,2-3H3;1-4H,8H2,(H,9,10);/q;;;;+1/p-1 |
Clé InChI |
QPZADJQAKVZSEP-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)



![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)


![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)

